N-(4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
N-(4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide (IUPAC name) is a synthetic acetamide derivative featuring a benzofuran core substituted with an isopropyl group at position 5 and an acetamide moiety at position 2. The nitrogen of the acetamide is further substituted with a 4-methylphenyl group.
Properties
Molecular Formula |
C20H21NO2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C20H21NO2/c1-13(2)15-6-9-19-18(10-15)16(12-23-19)11-20(22)21-17-7-4-14(3)5-8-17/h4-10,12-13H,11H2,1-3H3,(H,21,22) |
InChI Key |
KIUHMLKRCIUXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "N-
Biological Activity
N-(4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 455.5 g/mol. The compound contains both phenoxy and benzofuran moieties, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may modulate the activity of enzymes or receptors, leading to significant pharmacological effects. The exact pathways remain under investigation, but preliminary studies suggest potential roles in anti-inflammatory and analgesic activities.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Analgesic Properties
Preclinical trials have shown that this compound possesses analgesic effects comparable to established analgesics. It was found to significantly reduce pain responses in animal models, suggesting potential applications in pain management therapies.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. It demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the specific pathways involved.
Case Studies
- In Vivo Analgesic Study : A study conducted on rodents evaluated the analgesic effect of the compound using the formalin test. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential as an analgesic agent.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling, demonstrating its efficacy as an anti-inflammatory agent.
- Antibacterial Screening : In vitro tests against clinical strains of Staphylococcus aureus showed that the compound had MIC values comparable to traditional antibiotics, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Acetamide Derivatives
The compound’s structural analogs differ primarily in the substituents on the acetamide nitrogen or the benzofuran core. Key comparisons include:
(a) 2-[5-(Propan-2-yl)-1-benzofuran-3-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide (D038-1004)
- Structure : The acetamide nitrogen is linked to a 5-propyl-1,3,4-thiadiazol-2-yl group instead of a 4-methylphenyl group.
- Properties: Molecular formula C₁₈H₂₁N₃O₂S (MW: ~347.45 g/mol).
- Applications : Labeled as a screening compound, suggesting evaluation in bioactivity assays (e.g., enzyme inhibition or receptor modulation).
(b) N-(2-(4-Benzoyl/Chlorobenzoyl)benzofuran-3-yl)-2-(substituted)acetamides
- Structure : Benzofuran cores modified with benzoyl or chlorobenzoyl groups at position 2 and acetamide-linked amines (e.g., piperazine, morpholine).
- Spectral Data : Key IR peaks at ~3400 cm⁻¹ (N–H), ~1700 cm⁻¹ (C=O), and ¹H NMR signals at δ 3.30 ppm (COCH₂) and δ 10.00 ppm (NH). These align with the target compound’s expected spectral profile .
(c) N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f)
Pharmacological and AgroChemical Relevance
- Benzofuran Core : Common in bioactive compounds (e.g., suvecaltamide, a Cav channel stabilizer with a benzofuran-like structure ). The isopropyl group at position 5 may enhance lipophilicity, influencing blood-brain barrier penetration.
- Thiadiazole Analogs : Compounds like D038-1004 and derivatives are explored for pesticidal (e.g., tebuthiuron ) or antimicrobial activity, whereas the target compound’s 4-methylphenyl group may favor neurological applications.
Computational and Experimental Screening
- Docking Studies: Lamarckian genetic algorithms () predict ligand-receptor binding. The target compound’s benzofuran and acetamide groups may interact with hydrophobic pockets or hydrogen-bond donors in enzymes .
- Safety Data : Analogs like AK Scientific’s triazol-3-ylsulfanyl derivative () emphasize handling precautions, suggesting similar toxicity profiles for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
